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Compound of Interest

Compound Name: CE-245677

Cat. No.: B1668770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research

applications of CE-245677, a potent dual inhibitor of Tie2 and Tropomyosin receptor kinase

(Trk) A and B. Due to the proprietary nature of early-stage drug development, specific

preclinical efficacy data for CE-245677 in various disease models are not extensively

published. Therefore, this document focuses on the known biochemical and pharmacokinetic

properties of the compound and presents representative experimental protocols and signaling

pathways relevant to its mechanism of action. This guide is intended to inform researchers on

the potential applications and methodologies for studying compounds with similar

pharmacological profiles.

Core Compound Profile
CE-245677 is a small molecule inhibitor that has been investigated for its therapeutic potential

in oncology and pain management. Its development was discontinued after Phase I clinical

trials due to central nervous system (CNS) adverse events.[1][2][3][4]

Mechanism of Action
CE-245677 is a potent, reversible inhibitor of Tie2 and TrkA/B kinases.[5] Tie2 is a receptor

tyrosine kinase primarily expressed on endothelial cells and is crucial for angiogenesis (the

formation of new blood vessels).[6] The Trk receptors (TrkA, TrkB, TrkC) are a family of

neurotrophin receptors that play a critical role in the survival, differentiation, and function of
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neurons.[1][7] Inhibition of both Tie2 and Trk pathways suggests potential applications in

diseases characterized by aberrant angiogenesis and neuronal activity, such as cancer and

chronic pain.[1][6]

Quantitative Data Summary
The following tables summarize the available quantitative data for CE-245677.

Parameter Value Reference

Cellular IC50 (Tie2) 4.7 nM [5]

Cellular IC50 (TrkA/B) 1 nM [5]

Selectivity
>100-fold vs. KDR, PDGFR,

FGFR
[5]

Oral Bioavailability (Rat) 80% [5]

Table 1: In Vitro Potency and Selectivity of CE-245677

Parameter Observation Reference

In Vivo Efficacy (Pain)
Efficacious in multiple

preclinical pain models.
[1][2]

In Vivo Efficacy (Cancer)
Initially developed for the

treatment of certain cancers.
[1]

CNS Effects

Phase I trials stopped due to

significant CNS adverse

events (cognitive deficits,

personality changes, etc.).

[1][2]

Table 2: Summary of Preclinical and Clinical Observations for CE-245677

Signaling Pathways
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The dual inhibition of Tie2 and Trk receptors by CE-245677 impacts distinct but potentially

interconnected signaling pathways critical in cancer and pain.
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Figure 1: Simplified signaling pathways of Tie2 and TrkA/B inhibited by CE-245677. Max Width:

760px.

Experimental Protocols
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The following sections provide detailed, representative methodologies for key experiments that

would be conducted in the preclinical evaluation of a dual Tie2/Trk inhibitor like CE-245677.

In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CE-245677 against

Tie2 and Trk kinases.

Materials:

Recombinant human Tie2 and TrkA/B kinase domains

ATP and appropriate peptide substrate

CE-245677

Kinase buffer

384-well plates

Plate reader

Protocol:

Prepare a serial dilution of CE-245677 in DMSO.

Add the kinase, peptide substrate, and CE-245677 dilutions to the wells of a 384-well plate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction and measure the amount of phosphorylated substrate using a suitable

detection method (e.g., luminescence-based assay).

Plot the percentage of kinase inhibition against the log concentration of CE-245677 to

determine the IC50 value.
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Prepare CE-245677 Serial Dilution

Add Kinase, Substrate, and CE-245677 to Plate

Initiate Reaction with ATP

Incubate at 30°C

Stop Reaction & Measure Phosphorylation

Calculate IC50

Click to download full resolution via product page

Figure 2: Workflow for an in vitro kinase inhibition assay. Max Width: 760px.

Cellular Proliferation Assay
Objective: To assess the effect of CE-245677 on the proliferation of cancer cell lines.

Materials:

Human cancer cell lines (e.g., those with known Trk fusions or high Ang/Tie2 expression)

Cell culture medium and supplements
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CE-245677

96-well plates

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Plate reader

Protocol:

Seed cells in 96-well plates and allow them to adhere overnight.

Treat the cells with a serial dilution of CE-245677 for 72 hours.

Add the cell viability reagent to each well.

Incubate according to the manufacturer's instructions.

Measure the signal (absorbance or luminescence) using a plate reader.

Calculate the percentage of cell viability relative to untreated controls and determine the

GI50 (concentration for 50% growth inhibition).
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Figure 3: Workflow for a cellular proliferation assay. Max Width: 760px.

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of CE-245677 in a mouse model of cancer.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Human tumor cells for implantation
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CE-245677 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Protocol:

Implant human tumor cells subcutaneously into the flank of the mice.

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize mice into treatment and control groups.

Administer CE-245677 or vehicle control orally, once daily.

Measure tumor volume with calipers every 2-3 days.

Monitor animal body weight and general health.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, biomarker analysis).

Tumor Cell Implantation Tumor Growth Randomization Treatment with CE-245677 Tumor Volume Measurement Endpoint Analysis

Click to download full resolution via product page

Figure 4: Workflow for an in vivo tumor xenograft study. Max Width: 760px.

In Vivo Neuropathic Pain Model
Objective: To assess the analgesic effect of CE-245677 in a rodent model of neuropathic pain.

Materials:

Rats or mice
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Surgical instruments for nerve injury (e.g., chronic constriction injury model)

Von Frey filaments for measuring mechanical allodynia

CE-245677 formulated for oral administration

Vehicle control

Protocol:

Induce neuropathic pain through surgical nerve injury.

Allow several days for the pain phenotype to develop.

Measure baseline pain sensitivity (mechanical withdrawal threshold) using von Frey

filaments.

Administer a single dose of CE-245677 or vehicle control orally.

Measure pain sensitivity at multiple time points post-dosing.

Plot the withdrawal threshold over time to determine the magnitude and duration of the

analgesic effect.
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Induce Neuropathic Pain
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Figure 5: Workflow for an in vivo neuropathic pain study. Max Width: 760px.

Conclusion
CE-245677 is a potent dual inhibitor of Tie2 and TrkA/B kinases with demonstrated preclinical

activity in models of cancer and pain. While its clinical development was halted due to CNS

side effects, the compound remains a valuable tool for preclinical research aimed at

understanding the roles of Tie2 and Trk signaling in various pathologies. The experimental

protocols and pathway diagrams provided in this guide offer a framework for the investigation

of CE-245677 and other molecules with similar mechanisms of action. Further research with

peripherally restricted dual Tie2/Trk inhibitors may hold therapeutic promise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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